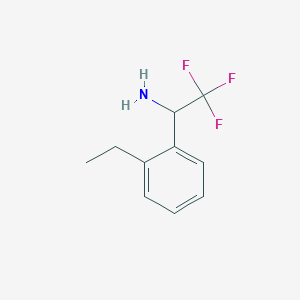
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by a trifluoromethyl group attached to an amine group, which is further connected to a phenyl ring substituted with an ethyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylphenylamine and trifluoroacetic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of trifluoroacetic acid with 2-ethylphenylamine under controlled conditions, often using a strong base such as sodium hydride to facilitate the reaction.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Safety Measures: Proper safety measures are implemented to handle the reactive and potentially hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less fluorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include oxidized derivatives, reduced amines, and substituted amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.
Mechanism: The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(2-ethylphenyl)ethanone and 1-(2-ethylphenyl)propan-1-one.
Uniqueness: 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3 |
InChI Key |
BHNITXWLSREPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
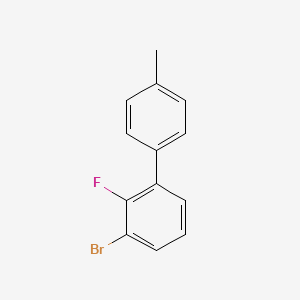

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)

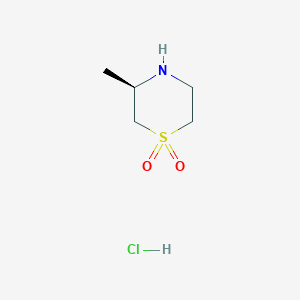
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
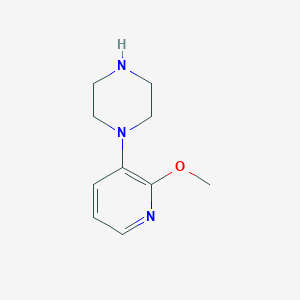
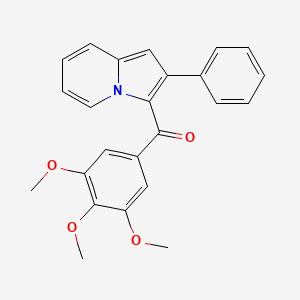

![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
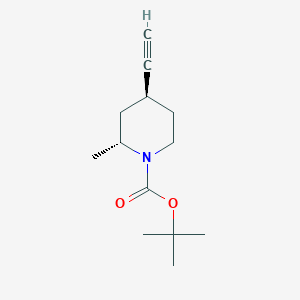
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
